molecular formula C6H7BrClN3O2 B6217236 (3-bromo-5-nitrophenyl)hydrazine hydrochloride CAS No. 2407751-62-4

(3-bromo-5-nitrophenyl)hydrazine hydrochloride

Cat. No.: B6217236
CAS No.: 2407751-62-4
M. Wt: 268.5
InChI Key:
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Description

(3-Bromo-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClN3O2 and a molecular weight of 268.50 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-5-nitrobenzene with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through recrystallization and other techniques to achieve the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted phenylhydrazines, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of (3-bromo-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-nitrophenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2407751-62-4

Molecular Formula

C6H7BrClN3O2

Molecular Weight

268.5

Purity

0

Origin of Product

United States

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